1-(2-Pyridyl)-2-pyrrolidinone

Catalog No.
S14226954
CAS No.
M.F
C9H10N2O
M. Wt
162.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Pyridyl)-2-pyrrolidinone

Product Name

1-(2-Pyridyl)-2-pyrrolidinone

IUPAC Name

1-pyridin-2-ylpyrrolidin-2-one

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C9H10N2O/c12-9-5-3-7-11(9)8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2

InChI Key

FXEIWRHQBVIQFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=N2

1-(2-Pyridyl)-2-pyrrolidinone is an organic compound with the molecular formula C9H10N2OC_9H_{10}N_2O. This compound features a pyrrolidinone ring, which is a five-membered cyclic structure containing one nitrogen atom and four carbon atoms, along with a pyridine substituent. The presence of both the pyrrolidinone and the pyridine moieties contributes to its unique chemical properties, making it a subject of interest in various fields of chemistry and pharmacology.

Typical of pyrrolidinones and pyridines. It can undergo nucleophilic substitution reactions due to the electrophilic nature of the carbonyl group in the pyrrolidinone structure. Additionally, it can form enamines when reacted with aldehydes or ketones, facilitating further transformations in organic synthesis. The compound's basic nitrogen atom allows it to act as a nucleophile, participating in various coupling reactions and forming derivatives that expand its utility in synthetic chemistry.

Research indicates that 1-(2-Pyridyl)-2-pyrrolidinone exhibits notable biological activities, including antimicrobial and analgesic properties. Its structure allows it to interact with biological targets effectively. For instance, studies have shown that derivatives of pyrrolidinones can exhibit significant activity against various bacterial strains and may also influence central nervous system functions, potentially serving as central analgesics with fewer side effects compared to traditional opioids .

The synthesis of 1-(2-Pyridyl)-2-pyrrolidinone can be achieved through several methods:

  • Cyclization Reactions: One common method involves the cyclization of 2-pyridinecarboxaldehyde with 2-pyrrolidinone under acidic conditions, leading to the formation of the desired compound.
  • Multicomponent Reactions: Another approach is through multicomponent reactions involving amines and carbonyl compounds, which can yield various derivatives of pyrrolidinones, including 1-(2-Pyridyl)-2-pyrrolidinone .
  • Functionalization: The compound can also be synthesized by functionalizing existing pyrrolidinones with pyridine derivatives using standard organic synthesis techniques.

1-(2-Pyridyl)-2-pyrrolidinone finds applications across various domains:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential lead compound for developing new antimicrobial agents and analgesics.
  • Chemical Synthesis: It serves as a building block in organic synthesis for creating more complex molecules.
  • Material Science: The compound may also have applications in polymer chemistry and materials science due to its unique structural properties.

Interaction studies involving 1-(2-Pyridyl)-2-pyrrolidinone focus on its binding affinity to biological targets such as receptors involved in pain modulation. Research has demonstrated that certain derivatives exhibit strong interactions with opioid receptors, suggesting potential applications in pain management therapies . Further studies are needed to elucidate the precise mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 1-(2-Pyridyl)-2-pyrrolidinone, including:

Comparison Table

CompoundStructure TypeKey Properties
1-(2-Pyridyl)-2-pyrrolidinonePyrrolidinoneAntimicrobial, analgesic potential
PyrrolidineCyclic amineBasicity, used in organic synthesis
1-Methyl-2-pyrrolidinonePyrrolidinoneSolvent properties
Substituted PyridinesAromatic compoundsVarying reactivity

The uniqueness of 1-(2-Pyridyl)-2-pyrrolidinone lies in its combination of a cyclic amine structure with a heterocyclic aromatic system, allowing for diverse chemical reactivity and significant biological activity not found in simpler analogs.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Exact Mass

162.079312947 g/mol

Monoisotopic Mass

162.079312947 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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